(3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]furan-2-one
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Overview
Description
(3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]furan-2-one is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]furan-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation reaction between 4-tert-butylbenzaldehyde and 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction is followed by purification steps, including recrystallization or column chromatography, to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]furan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups into the aromatic rings.
Scientific Research Applications
(3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]furan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
tert-Butyl carbamate: A compound used in the synthesis of N-Boc-protected anilines and other organic reactions.
Uniqueness
(3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]furan-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-26(2,3)18-7-5-16(6-8-18)23-14-17(25(28)33-23)13-20-10-12-22(32-20)21-11-9-19(27(29)30)15-24(21)31-4/h5-15H,1-4H3/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMYYVNAHNNISA-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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